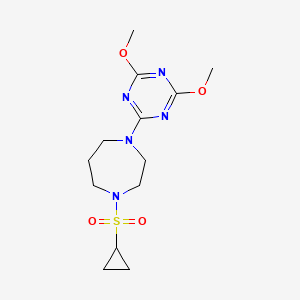![molecular formula C15H15ClN4O B6439377 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2548981-48-0](/img/structure/B6439377.png)
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole” is a complex organic molecule that contains several functional groups. It has a benzoxazole ring, which is a type of heterocyclic compound. This ring contains a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzoxazole ring system is aromatic, which means it is particularly stable. The azetidine ring is a three-membered nitrogen-containing ring, which would add some strain to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole and azetidine rings, as well as the chloro and methyl groups. The exact reactions it would undergo would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzoxazole ring might make it relatively stable and resistant to degradation. The chloro group might make it more reactive in certain conditions .Mécanisme D'action
Target of Action
The primary target of this compound is the ribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth by controlling the synthesis of protein in response to hormones, growth factors, and nutrients.
Mode of Action
The compound interacts with its target, S6K2, by binding to the active site of the kinase. This interaction inhibits the kinase’s activity, which in turn disrupts the normal functioning of the protein synthesis pathway . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of S6K2 affects the mTOR signaling pathway , which is a central regulator of cell metabolism, growth, proliferation, and survival. By inhibiting S6K2, the compound disrupts the normal functioning of this pathway, leading to a decrease in protein synthesis and cell growth .
Result of Action
The inhibition of S6K2 and the disruption of the mTOR signaling pathway can lead to a decrease in cell growth and proliferation. This can have potential therapeutic applications in conditions characterized by excessive cell growth or proliferation .
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFLPLWPLYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6439297.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B6439305.png)
![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)
![5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439319.png)
![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)
![5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6439331.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439337.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B6439344.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)

![5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6439365.png)
![1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439379.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439386.png)
![6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439387.png)